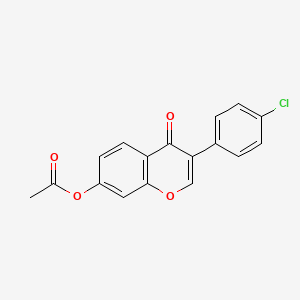

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

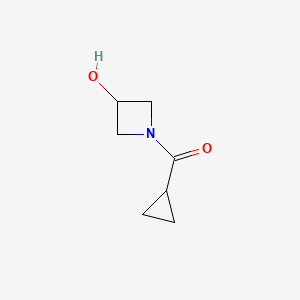

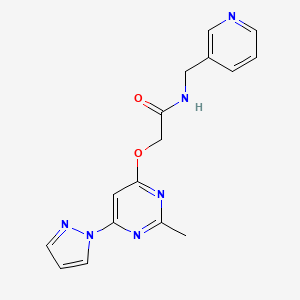

The compound “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate” is a derivative of chromen, also known as isochromene, which is a heterocyclic compound . The “4-chlorophenyl” indicates the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached. The “4-oxo-4H-chromen-7-yl acetate” part suggests the compound has a chromene backbone with a ketone functional group (C=O) and an acetate ester group (COO-) attached .

Wissenschaftliche Forschungsanwendungen

Organic Intermediates in Degradation Processes

Studies have identified organic intermediates formed during the degradation of certain chemicals, highlighting the potential of compounds like 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate in environmental and waste treatment applications. For instance, the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes in wastewater treatment revealed various intermediates, suggesting a pathway for the breakdown of complex organic compounds in environmental settings (Yunfu. Sun & J. Pignatello, 1993).

Synthesis of Functionalized 2H-Chromenes

Research into the synthesis of diversely functionalized 2H-chromenes through palladium-catalyzed cascade reactions has unveiled methods to create complex molecules with controlled stereoselectivity. This synthesis approach offers insights into creating derivatives of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate with various functional groups, expanding its utility in chemical synthesis and pharmaceutical research (Xia Song et al., 2018).

Antimicrobial and Cytotoxicity Studies

The antimicrobial and cytotoxic properties of acridine derivatives, obtained through condensation reactions involving chromen-4-yl acetic acid, have been explored. Such studies suggest the potential of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate derivatives in developing new antimicrobial and anticancer agents, with some chloro-substituted compounds showing activity in the low micromolar range (Mehul M Patel, Mimansha D Mali, Saurabh K Patel, 2010).

Catalytic Properties in Organic Synthesis

The novel polystyrene-supported catalysts based on chromen derivatives have been investigated for their catalytic properties in organic reactions, such as the Michael addition. This research highlights the potential application of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate and its analogs in catalyzing organic synthesis processes, contributing to the development of more efficient and environmentally friendly catalytic systems (Matteo Alonzi et al., 2014).

Wirkmechanismus

Target of Action

It’s structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to indole derivatives , it may interact with its targets and induce changes that lead to its biological effects.

Biochemical Pathways

Indole derivatives, which it is structurally similar to, are known to affect a variety of biochemical pathways .

Pharmacokinetics

In silico pharmacokinetics analysis of a structurally similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

It’s structurally similar to indole derivatives , which are known to have diverse biological activities .

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHDRLNMFZQZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)